molecular formula C20H21NO4 B2628967 (Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 900273-02-1

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2628967
CAS No.: 900273-02-1
M. Wt: 339.391
InChI Key: NCHUYSAZKPINDC-WQRHYEAKSA-N
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Description

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.391. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Benzofuran compounds, including the specific structure of (Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one, exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have garnered attention for their potential applications in medicinal chemistry and pharmaceutical research. For instance, a novel macrocyclic benzofuran compound demonstrated anti-hepatitis C virus activity, suggesting its potential as a therapeutic drug for hepatitis C disease. Innovative methods for constructing benzofuran rings, such as a unique free radical cyclization cascade, offer efficient ways to synthesize complex polycyclic benzofuran compounds. This indicates the growing interest in benzofuran compounds as potential natural drug lead compounds due to their potent biological activities and diverse chemical synthesis possibilities (Miao et al., 2019).

Biomass-derived Chemicals

The compound 5-Hydroxymethylfurfural (HMF), a biomass-derived platform chemical, shares structural similarities with the specified benzofuran derivative, particularly in the furan component. HMF has been utilized in the production of various value-added chemicals, materials, and biofuels. It is recognized for its wide applications in organic synthesis, providing a renewable source of carbon for the chemical industry. The presence of different functional groups in such compounds allows their use as versatile starting materials for preparing various fine chemicals, demonstrating the potential of furan derivatives in enhancing sustainable practices in chemical synthesis and the broader chemical industry (Fan et al., 2019).

Heterocyclic Compounds in Drug Development

Triazines, heterocyclic compounds bearing a resemblance to the benzene ring in the benzofuran structure, are highlighted for their significant role in medicinal chemistry. These compounds, including triazine analogs, have shown potent pharmacological activity across a wide spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. The triazine nucleus is considered a core moiety of interest for researchers in the development of future drugs, indicating the relevance of heterocyclic structures like benzofuran in the discovery and development of new therapeutic agents (Verma et al., 2019).

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13-5-6-14(24-13)11-18-19(23)15-7-8-17(22)16(20(15)25-18)12-21-9-3-2-4-10-21/h5-8,11,22H,2-4,9-10,12H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHUYSAZKPINDC-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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